molecular formula C11H15NO2 B3039693 (2S)-2-amino-3-(3-ethylphenyl)propanoic acid CAS No. 1269902-53-5

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid

Cat. No.: B3039693
CAS No.: 1269902-53-5
M. Wt: 193.24 g/mol
InChI Key: VBHQPSVGLVGLLD-JTQLQIEISA-N
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Description

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxyl group (-COOH) attached to the third carbon atom of a propanoic acid chain. The compound also features a 3-ethylphenyl group attached to the third carbon atom, making it a derivative of phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and glycine.

    Strecker Synthesis: One common method involves the Strecker synthesis, where 3-ethylbenzaldehyde reacts with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile. This intermediate is then hydrolyzed under acidic conditions to yield this compound.

    Hydrogenation: Another method involves the hydrogenation of 3-ethylcinnamic acid in the presence of a suitable catalyst to produce the desired amino acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Strecker synthesis or enzymatic methods that offer higher yields and purity. Enzymatic methods often utilize specific enzymes to catalyze the reaction, reducing the need for harsh chemicals and extreme conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or the ethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, where the ethyl group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Products include nitro derivatives or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

    Substitution: Products include halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(3-ethylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is also used in the study of protein synthesis and amino acid metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor to bioactive compounds that may have anti-inflammatory or analgesic properties.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific enzymes and receptors in the body. The amino acid can be incorporated into proteins, influencing their structure and function. It may also act as a precursor to neurotransmitters or other bioactive molecules, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: (2S)-2-amino-3-phenylpropanoic acid, a naturally occurring amino acid.

    Tyrosine: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, another naturally occurring amino acid with a hydroxyl group on the aromatic ring.

    Leucine: (2S)-2-amino-4-methylpentanoic acid, a branched-chain amino acid.

Uniqueness

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and influences its reactivity and interactions with biological molecules.

Properties

IUPAC Name

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHQPSVGLVGLLD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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